

5-Methoxy-2-nitrophenyl Isothiocyanate: Structural Profiling and Synthetic Workflows

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Compound of Interest

Compound Name: *5-Methoxy-2-nitrophenyl
Isothiocyanate*

Cat. No.: *B13693244*

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Executive Summary & Physicochemical Profiling

5-Methoxy-2-nitrophenyl isothiocyanate (also cataloged as 2-Isothiocyanato-4-methoxy-1-nitrobenzene) is a highly reactive, bifunctional aromatic building block[1]. Featuring an electrophilic isothiocyanate group paired with a reducible nitro group, it serves as a critical intermediate in advanced organic synthesis—most notably in the development of substituted benzazoles and Raf kinase inhibitors[2].

To ensure reproducibility in downstream applications, understanding its fundamental physicochemical properties is paramount.

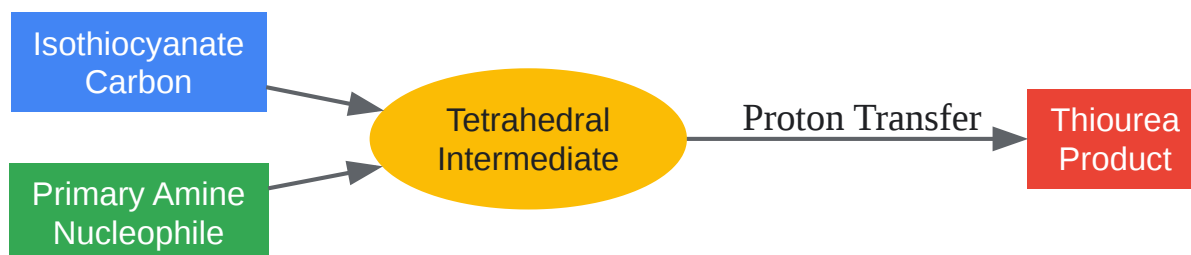
Quantitative Data Summary

| Property | Value |
|--------------------------------|--|
| Chemical Name | 5-Methoxy-2-nitrophenyl Isothiocyanate |
| CAS Number | 197793-78-5[1] |
| Molecular Formula | C8H6N2O3S[3] |
| Molecular Weight | 210.21 g/mol [3] |
| Topological Polar Surface Area | 99.5 Å ² [3] |
| Hazard Classification | Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)[3] |

Mechanistic Reactivity & Electronic Tuning

The synthetic utility of **5-Methoxy-2-nitrophenyl isothiocyanate** lies in the highly polarized nature of its aromatic ring, which dictates its reactivity profile.

- **Electrophilic Isothiocyanate (-N=C=S):** The central carbon of the isothiocyanate group is highly electrophilic and susceptible to rapid nucleophilic attack by primary and secondary amines.
- **Ortho-Nitro Effect (-NO₂):** Positioned ortho to the isothiocyanate, the strongly electron-withdrawing nitro group (-I, -M effects) significantly increases the partial positive charge on the NCS carbon. This accelerates the rate of nucleophilic addition compared to unsubstituted phenyl isothiocyanates.
- **Meta-Methoxy Effect (-OCH₃):** The methoxy group is located meta to the NCS group and para to the nitro group. Its electron-donating resonance (+M) effect strongly stabilizes the electron-withdrawing capability of the nitro group. This creates a highly polarized "push-pull" system across the aromatic ring, making the molecule an exceptionally tunable building block for drug discovery[2].



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Nucleophilic addition mechanism forming a thiourea derivative.

Validated Experimental Protocols

The following self-validating workflows detail the transformation of **5-Methoxy-2-nitrophenyl isothiocyanate** into target pharmacophores.

Protocol A: Thiourea Derivatization

This step conjugates the isothiocyanate with a target amine.

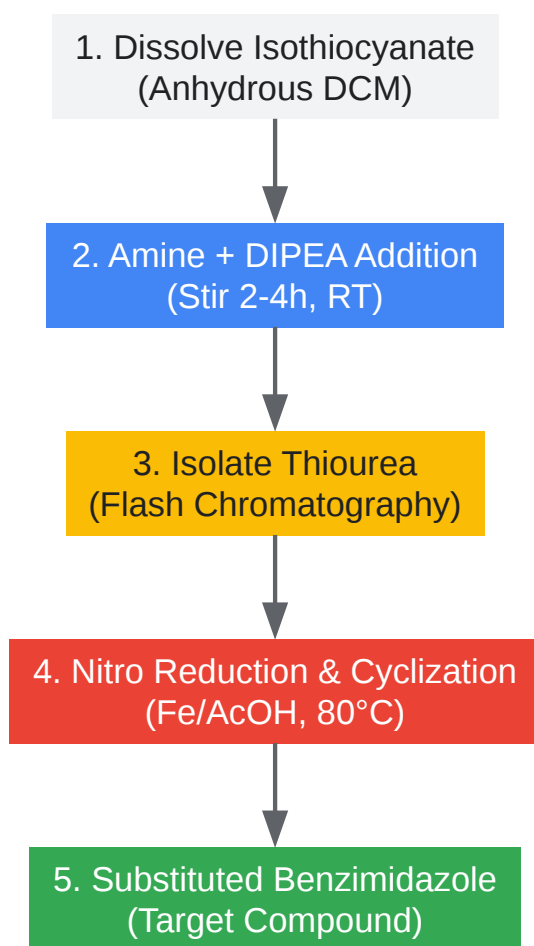
- Preparation: Dissolve 1.0 equivalent of **5-Methoxy-2-nitrophenyl isothiocyanate** in anhydrous dichloromethane (DCM) at 0°C.
 - Causality: Isothiocyanates are highly sensitive to moisture. Anhydrous conditions prevent premature hydrolysis into the corresponding primary amine and carbonyl sulfide.
- Nucleophilic Addition: Slowly add 1.1 equivalents of the target primary amine, followed by 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA).
 - Causality: DIPEA acts as a non-nucleophilic base. It neutralizes any acid salts of the amine, ensuring the amine remains in its active, deprotonated nucleophilic state without competing for the electrophilic carbon.
- Reaction Monitoring (Self-Validation): Stir the reaction at room temperature for 2-4 hours. Monitor progress via Thin-Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (7:3) system.

- Validation: The reaction is complete when the high-Rf isothiocyanate spot completely disappears, replaced by a lower-Rf UV-active thiourea spot. Additionally, FT-IR spectroscopy can be used to confirm the disappearance of the characteristic $-N=C=S$ stretch at $\sim 2100\text{ cm}^{-1}$.
- Workup & Isolation: Wash the organic layer sequentially with 0.1 M HCl and brine. Dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Protocol B: Reductive Cyclization to Benzimidazoles

This downstream step is heavily utilized in synthesizing Raf kinase inhibitors[2].

- Nitro Reduction: Dissolve the purified thiourea intermediate in ethanol. Add Iron (Fe) powder (5.0 eq) and a catalytic amount of glacial acetic acid.
 - Causality: The Fe/AcOH system provides mild, selective reduction of the ortho-nitro group to an amine without cleaving the sensitive thiourea linkage (which can occur with harsh hydrogenation conditions like Pd/C + H_2).
- Intramolecular Cyclization: Heat the mixture to reflux (80°C) for 6 hours.
 - Causality: The newly formed ortho-amine acts as an internal nucleophile, attacking the thiourea carbon. This drives the elimination of hydrogen sulfide (H_2S) and closes the ring to form a 2-aminobenzimidazole derivative.
- Validation: Filter the hot mixture through a pad of Celite to remove iron residues. Analyze the concentrated filtrate via LC-MS to confirm the expected $[\text{M}+\text{H}]^+$ mass of the cyclized product.



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Synthetic workflow from isothiocyanate to substituted benzimidazole.

Safety, Handling, and Storage

5-Methoxy-2-nitrophenyl isothiocyanate is a reactive electrophile and must be handled with stringent safety protocols.

- Hazards: It is classified as a skin irritant (H315), serious eye irritant (H319), and respiratory tract irritant (H335)[3]. All handling must occur within a certified fume hood using appropriate PPE (nitrile gloves, safety goggles).
- Storage Causality: Store the compound under an inert atmosphere (Argon or Nitrogen) at 2-8°C. Cold, dry storage prevents thermal degradation and moisture-driven hydrolysis, preserving the integrity of the isothiocyanate group for quantitative yields.

References

- [3] PubChem. "2-Isothiocyanato-1-methoxy-4-nitrobenzene | CID 522431". National Center for Biotechnology Information. Available at: [\[Link\]](#)

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Sources

- 1. CAS:1360916-40-02-Isothiocyanato-1-methoxy-3-nitrobenzene-毕得医药 [\[bidepharm.com\]](http://bidepharm.com)
- 2. 4-Methoxy-2-nitrophenyl isothiocyanate , 97 , 23165-60-8 - CookeChem [\[cookechem.com\]](http://cookechem.com)
- 3. 2-Isothiocyanato-1-methoxy-4-nitrobenzene | C8H6N2O3S | CID 522431 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](http://pubchem.ncbi.nlm.nih.gov)
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